4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
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Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C18H13BrClN3O5S2 and its molecular weight is 530.79. The purity is usually 95%.
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Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a complex organic molecule characterized by its unique structural features, including a pyran ring and a thiadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antibacterial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C18H16BrClN3O4S with a molecular weight of approximately 530.79 g/mol. Its structure integrates multiple functional groups that contribute to its biological properties.
Component | Description |
---|---|
Pyran Ring | A six-membered heterocyclic structure known for its diverse biological activity. |
Thiadiazole Moiety | A five-membered ring containing sulfur and nitrogen, recognized for its pharmacological potential. |
Halogen Substituents | The presence of bromine and chlorine enhances lipophilicity and bioactivity. |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Preliminary studies suggest moderate to strong activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Thiadiazole derivatives have been studied for their ability to inhibit enzymes like acetylcholinesterase and urease, which are crucial in various physiological processes .
Anticancer Potential
Compounds with similar structures have shown promise in cancer therapy. The incorporation of the thiadiazole ring is linked to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antibacterial Screening : A study on thiadiazole derivatives demonstrated that modifications on the thiadiazole and pyran rings significantly influence interaction strength with bacterial enzymes . The compound exhibited IC50 values indicating effective inhibition against targeted pathogens.
- Docking Studies : Computational docking studies have elucidated the binding affinity of the compound to various biological targets. These studies indicate that structural modifications can enhance specificity and efficacy against specific enzymes or receptors .
- Pharmacological Evaluation : In vitro evaluations have shown that related compounds exhibit a range of pharmacological activities including anti-inflammatory and antitumor effects . Such findings underscore the importance of exploring derivatives of this compound for enhanced therapeutic efficacy.
The mechanism of action for This compound likely involves:
- Binding to specific enzymes or receptors.
- Inhibition of key metabolic pathways in pathogens or cancer cells.
Further biochemical studies are necessary to elucidate these interactions in detail.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-bromo-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O5S2/c1-2-15(25)21-17-22-23-18(30-17)29-8-10-6-13(24)14(7-27-10)28-16(26)11-5-9(19)3-4-12(11)20/h3-7H,2,8H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGPFLCBXNJJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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